ML-60218 is a cell-permeable, indazolo-sulfonamide compound that functions as a reversible inhibitor of RNA Polymerase III (Pol III). Pol III is the enzyme responsible for transcribing essential, non-coding RNAs, including transfer RNAs (tRNAs) and 5S ribosomal RNA, making it a critical regulator of protein synthesis and cell growth. [1] ML-60218 was identified as a significantly more potent analog of earlier Pol III inhibitors and demonstrates broad-spectrum activity, inhibiting Pol III from both yeast and human sources in in-vitro transcription assays. [2] Its primary use is as a chemical probe to investigate the downstream consequences of inhibiting Pol III-mediated transcription, particularly in contexts of rapid cell proliferation like cancer.
Simple substitution with other transcription inhibitors or even other putative Pol III inhibitors fails because it overlooks the enzyme's subunit composition. Human Pol III exists in two forms, containing either the POLR3G or POLR3GL subunit, which have distinct roles in proliferation and differentiation. [1] ML-60218's primary mechanism involves the specific disruption of the POLR3G-containing enzyme complex. [2] This makes it functionally non-interchangeable with tools that do not differentiate between these isoforms, such as broad-spectrum nucleic acid synthesis inhibitors or genetic knockdowns targeting the shared subunits. For research focused on the specific functions of POLR3G, which is often upregulated in cancer and stem cells, using a non-specific tool would lead to ambiguous or misleading results. [1]
In a direct head-to-head comparison using an in vitro transcription assay with human (HEK293) cell extracts, ML-60218 demonstrated an IC50 of 27 µM. This represents a 3.1-fold increase in potency over its structural precursor, UK-118005, which had an IC50 of 85 µM in the same assay. [1]
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | 27 µM (ML-60218) |
| Comparator Or Baseline | 85 µM (Precursor UK-118005) |
| Quantified Difference | 3.1-fold more potent |
| Conditions | In vitro transcription assay using human HEK293 cell extracts. |
Higher potency allows for the use of lower compound concentrations in experiments, reducing potential off-target effects and increasing the confidence that observed phenotypes are due to on-target Pol III inhibition.
Unlike non-specific inhibitors or genetic tools targeting core subunits, ML-60218 selectively disrupts the function of Pol III complexes containing the POLR3G subunit. Treatment of prostate cancer cells with ML-60218 mimics the effects of direct POLR3G knockdown, inhibiting proliferation and inducing differentiation. In contrast, knockdown of the alternative POLR3GL subunit does not slow proliferation, demonstrating that ML-60218's effects are specifically channeled through the POLR3G isoform. [1]
| Evidence Dimension | Cellular Proliferation Effect |
| Target Compound Data | Inhibits proliferation (via POLR3G disruption) |
| Comparator Or Baseline | No effect on proliferation (siRNA knockdown of POLR3GL) |
| Quantified Difference | Qualitatively different and opposing biological outcomes |
| Conditions | PC-3 prostate cancer cell line. |
This isoform-specific mechanism makes ML-60218 a precise tool for studying the distinct biological roles of POLR3G, which is frequently overexpressed in cancers and critical for maintaining an undifferentiated state.
When applied to primary cells derived from patient tissue, ML-60218 demonstrated a clear differential effect. A 48-hour treatment with 20 µM ML-60218 reduced the viability of primary prostate tumor cells by approximately 25%. In contrast, healthy prostate cells from the same patients remained fully viable under the same conditions. [1]
| Evidence Dimension | Cell Viability Reduction |
| Target Compound Data | ~25% reduction (Primary prostate tumor cells) |
| Comparator Or Baseline | 0% reduction (Healthy primary prostate cells) |
| Quantified Difference | Tumor-preferential effect on viability |
| Conditions | 48-hour treatment with 20 µM ML-60218 on primary human cells. |
For researchers in oncology, this demonstrates the compound's ability to target a cancer-relevant vulnerability, providing a tool to study pathways that are more critical in malignant cells than in normal tissue.
ML-60218 exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions for in vitro experiments. Technical datasheets report solubility of 252.5 mg/mL, which corresponds to a molar concentration of 558.16 mM.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 252.5 mg/mL (558.16 mM) |
| Comparator Or Baseline | General benchmark for good laboratory practice |
| Quantified Difference | Enables highly concentrated, stable stock solutions |
| Conditions | Standard laboratory conditions. |
This excellent solubility is a critical procurement and handling parameter, as it minimizes the risk of compound precipitation in stock solutions or culture media, ensuring accurate, reproducible dosing and preventing failed experiments.
Based on its specific mechanism of disrupting the POLR3G-containing Pol III complex, ML-60218 is the appropriate chemical tool for studies aiming to understand how this specific isoform drives proliferation and suppresses differentiation in cancer models, such as prostate cancer. [1]
The demonstrated ability of ML-60218 to preferentially reduce the viability of primary tumor cells over healthy cells makes it a suitable agent for target validation studies in patient-derived organoids or cell cultures to explore POLR3G inhibition as a potential therapeutic strategy. [1]
With its well-characterized potency and high DMSO solubility, ML-60218 can serve as a reliable positive control for inhibiting the Pol III pathway in cell-based screens, ensuring consistent performance without the handling issues associated with less soluble or less potent compounds. [2]